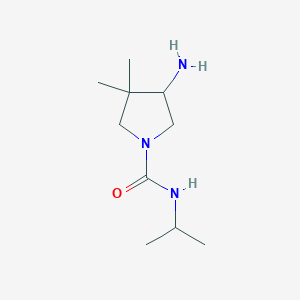![molecular formula C10H19N3O B13185022 N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a compound that belongs to the class of pyrrole carboxamides This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and an isopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Another method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . This method allows the synthesis of N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the carboxamide group.
科学的研究の応用
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxamide: Similar in structure but lacks the isopropyl group.
Indole-2-carboxamide: Contains an indole ring instead of a pyrrole ring.
Pyrrolidine-2-carboxamide: Similar but with a different ring structure.
Uniqueness
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is unique due to its fused pyrrole-pyrrolidine ring system and the presence of an isopropyl group
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14) |
InChIキー |
NDYCOZOMJNUSQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)N1CCC2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


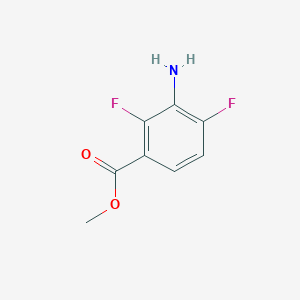

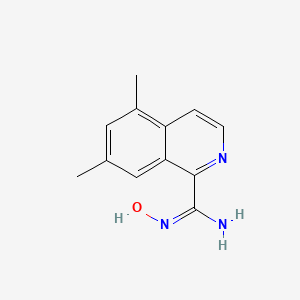
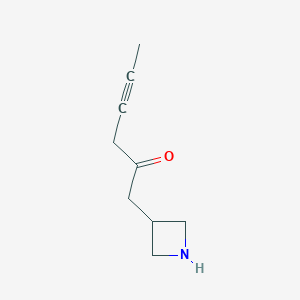
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
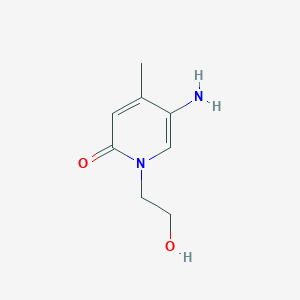
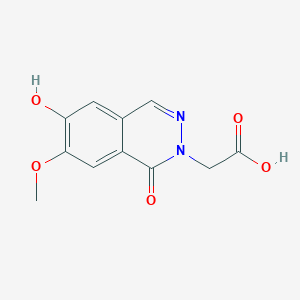
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)

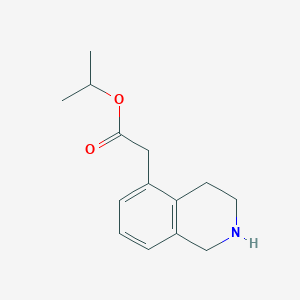

![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
amine](/img/structure/B13185027.png)
